tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate

Synthetic methodology Formylation reaction yield Piperazine building block

Researchers synthesizing Vilazodone require a precursor that enables regioselective benzofuran formation without protection/deprotection detours. This Boc-protected piperazine salicylaldehyde is the direct precursor to the 2-hydroxy-5-(piperazin-1-yl)benzaldehyde scaffold. Key advantages: - Ortho-formyl-phenol motif enables chemoselective benzofuran cyclization in one step. - Boc-piperazine handle permits late-stage N-functionalization after deprotection. - Crystallizable intermediate (mp 82-84 °C) ensures reproducible purity for SAR studies. - 78% formylation yield and scalable synthesis reduce cost-per-batch.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 343306-50-3
Cat. No. B153308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
CAS343306-50-3
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)C=O
InChIInChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-4-5-14(20)12(10-13)11-19/h4-5,10-11,20H,6-9H2,1-3H3
InChIKeyHURFXWYAABUPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Salicylaldehyde-Piperazine Building Block


tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate (CAS 343306-50-3; synonyms: 1-Boc-4-(3-formyl-4-hydroxyphenyl)piperazine, 5-(4-tert-butoxycarbonylpiperazin-1-yl)-2-hydroxybenzaldehyde) is a dual-functionalized piperazine derivative bearing a Boc-protected amine and a salicylaldehyde moiety. It is documented as a key intermediate in the synthesis of the marketed antidepressant Vilazodone [1] and is cited in FXR modulator patent literature for constructing benzofuran-piperazine hybrids [2]. Its ortho-formyl-phenol architecture permits regioselective transformations, including benzofuran cyclization and Schiff-base formation.

Irreplaceable Building Block for Vilazodone Synthesis


The combination of a Boc-protected piperazine and a 3-formyl-4-hydroxyphenyl (salicylaldehyde) group in a single molecular entity enables a specific synthetic sequence—ortho-formyl-phenol-directed benzofuran formation followed by Boc-deprotection and N-alkylation—that is central to constructing Vilazodone's 5-(piperazin-1-yl)benzofuran-2-carboxamide core [1]. Analogues lacking either the hydroxyl group (e.g., 1-Boc-4-(3-formylphenyl)piperazine, CAS 1257849-25-4) or carrying protecting groups other than Boc cannot undergo the same chemoselective tandem transformations without additional protection/deprotection steps, leading to lower overall yields or requiring re-optimization of the synthetic route [2].

Quantitative Comparison with Structural Analogues


Lewis Acid-Catalyzed Formylation Yield

In a direct head-to-head comparison under identical SnCl₄-catalyzed formylation conditions, tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate (compound 2c) was obtained in 78% isolated yield, surpassing the N-acetyl analogue (2a, 72%) and the N-formyl analogue (2b, 76%), and approaching the N-benzyl analogue (2d, 80%) [1]. This demonstrates that the Boc protecting group does not impede formylation efficiency relative to other N-substituents.

Synthetic methodology Formylation reaction yield Piperazine building block

Crystallization-Based Purification Advantage

Unlike the N-acetyl (2a) and N-formyl (2b) analogues, which required column chromatography for purification, tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate (2c) was purified by crystallization from cyclohexane, affording a solid with mp 82–84 °C (Lit. 84–86 °C) [1]. In contrast, the regioisomeric tert-Butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate is commercially available only at 98% purity from fewer suppliers, and its melting point is not consistently reported in primary literature, introducing uncertainty in identity verification during procurement.

Purification method Crystallization Physicochemical property

Regiochemical Competence for Benzofuran Formation

The target compound possesses the formyl group ortho to the phenolic hydroxyl (salicylaldehyde motif), which is the essential structural prerequisite for benzofuran ring formation via condensation with α-halocarbonyl compounds—the key step in constructing Vilazodone's 5-(piperazin-1-yl)benzofuran-2-carboxamide core [1]. The regioisomer tert-Butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate (CAS 1446332-69-9), bearing a para-formyl, meta-hydroxy arrangement, cannot undergo the same intramolecular cyclization to form a benzofuran ring, fundamentally altering downstream synthetic utility . This regiochemical difference is binary (competent vs. incompetent for benzofuran formation).

Regioselectivity Benzofuran synthesis Structure-activity relationship

Orthogonal Boc Deprotection Strategy

The Boc group on the piperazine nitrogen is cleavable under acidic conditions (TFA/DCM or HCl/dioxane) that leave the formyl and phenolic hydroxyl groups intact, enabling sequential N-functionalization after benzofuran formation [1]. In the Vilazodone patent literature, the corresponding N-benzyl analogue (2d, 80% yield) requires harsher hydrogenolysis conditions (H₂, Pd/C) that are incompatible with the formyl group and necessitate an adjusted synthetic sequence, adding one extra synthetic step [2]. The N-acetyl analogue (2a) requires strongly basic or acidic hydrolysis for deprotection, which may promote aldehyde oxidation or phenol alkylation side reactions. This orthogonal stability profile is inherent to the Boc group and is not shared equally across N-substituted analogues.

Protecting group strategy Orthogonal deprotection Synthetic route efficiency

Commercial Purity and Supplier Availability

Commercially, tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate is supplied at 95% purity (AKSci, BLDpharm) or 97% purity (Coolpharm, Ambeed) [1]. In contrast, the closely related non-hydroxylated analogue 1-Boc-4-(3-formylphenyl)piperazine (CAS 1257849-25-4) is typically offered at lower or unspecified purity from fewer vendors, and the regioisomer tert-Butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate (CAS 1446332-69-9) is listed at 98% but with narrower supplier availability . A purity of ≥95% with multiple independent suppliers reduces single-source dependency and ensures that stoichiometric calculations in subsequent synthetic steps are reliable within ±5%.

Purity specification Procurement quality control Stoichiometric reliability

Application Scenarios


Vilazodone Key Intermediate

The target compound is the immediate precursor to the 2-hydroxy-5-(piperazin-1-yl)benzaldehyde scaffold. After Boc deprotection (TFA/DCM), the resulting secondary amine undergoes benzofuran cyclization with ethyl bromoacetate or glyoxal, followed by amidation to yield 5-(piperazin-1-yl)benzofuran-2-carboxamide, the key intermediate of Vilazodone [1]. The 78% formylation yield for the Boc-protected substrate [2] and the crystallization-based purification make this compound the most efficient entry point into the Vilazodone synthetic sequence among available N-protected analogues.

FXR Modulator Library Synthesis

Patent EP2110374 A1 discloses benzofuran-piperazine derivatives as Farnesoid X Receptor (FXR) modulators and cites the target compound as a synthetic intermediate [3]. The salicylaldehyde moiety enables construction of the benzofuran core via condensation with α-haloketones or α-haloesters, while the Boc-piperazine provides a handle for late-stage diversification (N-alkylation, N-arylation, or N-sulfonylation) after deprotection, enabling parallel library synthesis.

Kinase Inhibitor Scaffold Construction

The 3-formyl-4-hydroxyphenyl group serves as a precursor to quinazoline and quinoline scaffolds found in ATP-competitive kinase inhibitors (e.g., Vandetanib) . The aldehyde can be condensed with amidines or guanidines to form the pyrimidine ring of quinazolines, while the phenolic hydroxyl can be alkylated to introduce solubilizing side chains. The Boc group survives these condensation conditions and can be removed later for final piperazine N-functionalization, providing synthetic step-economy advantages.

HIF Inhibitor Probe Development

The formyl group can be oxidized to a carboxylic acid and subsequently converted to a hydroxamic acid, which chelates Fe²⁺ in the active site of hypoxia-inducible factor (HIF) prolyl hydroxylases . The target compound's pre-installed Boc-piperazine and phenolic hydroxyl provide additional vectors for structure-activity relationship exploration, while the crystallizable nature of the Boc-protected intermediate (mp 82–84 °C) [2] ensures reliable purity for SAR studies.

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